1-Chlorobiphenylene
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Overview
Description
1-Chlorobiphenylene is an organic compound with the molecular formula C12H9Cl It is a derivative of biphenylene, where one hydrogen atom is replaced by a chlorine atom
Preparation Methods
1-Chlorobiphenylene can be synthesized through several methods. One common approach involves the chlorination of biphenylene using molecular chlorine or sulphuryl chloride. The reaction typically requires a catalyst and is conducted under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .
Another method involves the pyrolysis of 4-chlorobiphenylene iodonium iodide with cuprous oxide, which yields this compound as a product . These methods highlight the versatility and complexity of synthesizing chlorinated biphenylene derivatives.
Chemical Reactions Analysis
1-Chlorobiphenylene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with other electrophiles.
Nucleophilic Aromatic Substitution: In this reaction, nucleophiles such as hydroxide ions replace the chlorine atom.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
1-Chlorobiphenylene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds.
Biology and Medicine: While specific biological applications are limited, chlorinated biphenylenes are studied for their potential effects on biological systems and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-chlorobiphenylene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the chlorine atom activates the aromatic ring towards electrophiles, facilitating the formation of substituted products . In nucleophilic aromatic substitution, the electron-withdrawing effect of the chlorine atom stabilizes the intermediate anion, promoting the substitution process .
Comparison with Similar Compounds
1-Chlorobiphenylene can be compared to other chlorinated biphenylenes and biphenyl derivatives:
2-Chlorobiphenylene: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.
4-Chlorobiphenylene: Another positional isomer with distinct chemical properties and uses.
Chlorobenzene: A simpler compound with a single benzene ring, used widely in organic synthesis and industrial applications.
Properties
CAS No. |
92085-61-5 |
---|---|
Molecular Formula |
C12H7Cl |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-chlorobiphenylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H |
InChI Key |
VWOHJCWTLDEXNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C(C3=C2C=C1)Cl |
Origin of Product |
United States |
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